Indium hydroxide oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indium hydroxide oxide is a chemical compound that is commonly used in scientific research. It is a white, crystalline powder that is insoluble in water and has a chemical formula of In(OH)O. This compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine.

Wissenschaftliche Forschungsanwendungen

Indium hydroxide oxide has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of indium oxide nanoparticles, which have applications in catalysis, sensors, and electronic devices. Indium hydroxide oxide is also used in the synthesis of indium-tin oxide (ITO) nanoparticles, which are commonly used as transparent conductive coatings in electronic devices such as touchscreens and solar cells. Additionally, indium hydroxide oxide has been studied for its potential applications in biomedicine, including drug delivery and cancer therapy.

Wirkmechanismus

The mechanism of action of indium hydroxide oxide is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, which can result in changes in their structure and function. Additionally, indium hydroxide oxide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemische Und Physiologische Effekte

Indium hydroxide oxide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties, which can protect cells from oxidative stress. Additionally, indium hydroxide oxide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in diseases such as cancer and arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

Indium hydroxide oxide has several advantages for use in lab experiments. It is relatively easy to synthesize using a range of methods, and it is relatively stable under normal laboratory conditions. Additionally, the compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine. However, there are also limitations to the use of indium hydroxide oxide in lab experiments. The compound can be expensive to synthesize, and its properties can vary depending on the synthesis method used. Additionally, the compound can be difficult to handle due to its insolubility in water.

Zukünftige Richtungen

There are several future directions for research on indium hydroxide oxide. One area of research is the development of new synthesis methods for the compound, which could result in improved properties and lower costs. Additionally, there is potential for the compound to be used in new applications in biomedicine, including drug delivery and cancer therapy. Finally, there is potential for the compound to be used in the development of new electronic devices, such as flexible displays and wearable sensors.

Synthesemethoden

Indium hydroxide oxide can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal methods. The precipitation method involves the reaction of indium nitrate with sodium hydroxide, which results in the formation of indium hydroxide. The indium hydroxide is then oxidized to form indium hydroxide oxide. The sol-gel method involves the hydrolysis of indium alkoxides in the presence of a solvent, followed by the oxidation of the resulting gel to form indium hydroxide oxide. The hydrothermal method involves the reaction of indium salts with a hydrothermal solution at high temperatures and pressures, which results in the formation of indium hydroxide oxide.

Eigenschaften

CAS-Nummer |

12125-53-0 |

|---|---|

Produktname |

Indium hydroxide oxide |

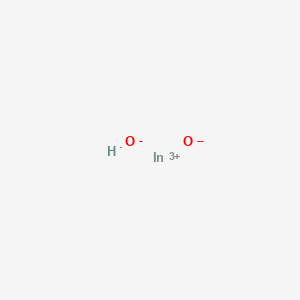

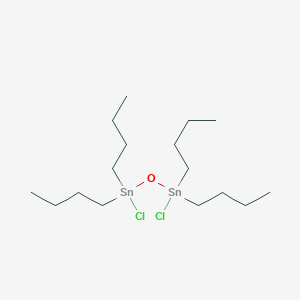

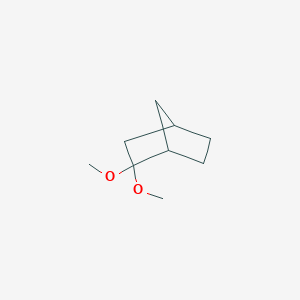

Molekularformel |

HInO2 |

Molekulargewicht |

147.82 g/mol |

IUPAC-Name |

indium(3+);oxygen(2-);hydroxide |

InChI |

InChI=1S/In.H2O.O/h;1H2;/q+3;;-2/p-1 |

InChI-Schlüssel |

OTLGFUHTYPXTTG-UHFFFAOYSA-M |

SMILES |

[OH-].[O-2].[In+3] |

Kanonische SMILES |

[OH-].[O-2].[In+3] |

Andere CAS-Nummern |

12125-53-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)